molecular formula C11H7Cl2NO B13879206 1-(4,7-Dichloro-quinolin-3-yl)-ethanone

1-(4,7-Dichloro-quinolin-3-yl)-ethanone

Cat. No.: B13879206
M. Wt: 240.08 g/mol
InChI Key: YRFMLXLGBHNZFK-UHFFFAOYSA-N
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Description

1-(4,7-Dichloro-quinolin-3-yl)-ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone typically involves the chlorination of quinoline derivatives followed by the introduction of an ethanone group. Common reagents used in the synthesis include:

  • Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Acetylating agents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chlorination and acetylation reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient chlorination.
  • Catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dichloro-quinolin-3-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1-(4,7-Dichloro-quinolin-3-yl)-ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone depends on its specific biological target

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-quinolin-3-yl)-ethanone: Lacks one chlorine atom compared to 1-(4,7-Dichloro-quinolin-3-yl)-ethanone.

    1-(4,7-Dichloro-quinolin-3-yl)-methanol: Contains a hydroxyl group instead of a carbonyl group.

    1-(4,7-Dichloro-quinolin-3-yl)-acetic acid: Contains a carboxylic acid group instead of a carbonyl group.

Uniqueness

This compound is unique due to the presence of two chlorine atoms in the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

1-(4,7-dichloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-4-7(12)2-3-8(10)11(9)13/h2-5H,1H3

InChI Key

YRFMLXLGBHNZFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl

Origin of Product

United States

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